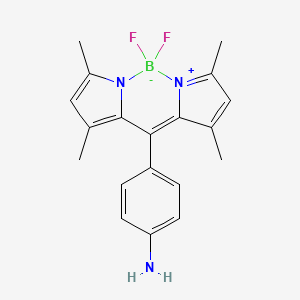

8-(4-Anilino) Bodipy

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(4-Anilino) Bodipy is a derivative of boron-dipyrromethene, commonly used in the synthesis of fluorescent probes. This compound is known for its unique photophysical properties, making it a valuable tool in various scientific applications, particularly in the fields of chemistry and biology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Anilino) Bodipy typically involves the nucleophilic substitution of 3,5-dichloro-8-(4-tolyl)-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene. This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Análisis De Reacciones Químicas

Types of Reactions: 8-(4-Anilino) Bodipy undergoes various chemical reactions, including:

Oxidation: This reaction can modify the electronic properties of the compound, enhancing its fluorescence.

Reduction: Reduction reactions can be used to alter the compound’s photophysical properties.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis of this compound

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are frequently used.

Substitution: Nucleophilic reagents like sodium methoxide are employed under controlled conditions

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique photophysical properties suitable for different applications .

Aplicaciones Científicas De Investigación

8-(4-Anilino) Bodipy has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescent probe in various chemical analyses.

Biology: Employed in cellular imaging and as a marker in biological assays.

Medicine: Utilized in photodynamic therapy and as a diagnostic tool.

Industry: Applied in the development of organic photovoltaics and other optoelectronic devices

Mecanismo De Acción

The mechanism by which 8-(4-Anilino) Bodipy exerts its effects involves its interaction with specific molecular targets. The compound’s fluorescence properties are influenced by its electronic structure, which can be modified through various chemical reactions. These modifications enable the compound to interact with different molecular pathways, making it a versatile tool in scientific research .

Comparación Con Compuestos Similares

Rhodamine: Known for its high fluorescence quantum yield.

Pyrene: Used in similar applications but with different photophysical properties.

Perylene: Another fluorescent dye with unique properties.

Squaraine: Known for its stability and fluorescence.

Cyanine: Widely used in biological imaging.

Coumarin: Employed in various optical applications.

Uniqueness: 8-(4-Anilino) Bodipy stands out due to its unique combination of photophysical properties, including high fluorescence quantum yield, stability, and ease of functionalization. These characteristics make it a preferred choice for many scientific applications .

Actividad Biológica

8-(4-Anilino) Bodipy is a synthetic compound belonging to the BODIPY (Boron-Dipyrromethene) family, known for its unique photophysical properties and biological applications. This article delves into the biological activity of this compound, highlighting its role as a fluorescent probe, its mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by its aniline substitution at the 4-position of the BODIPY core, which enhances its solubility and fluorescence properties. The compound has a CAS number of 321895-93-6 and has been utilized in various biological applications due to its high quantum yield and stability under physiological conditions .

Photophysical Properties

The photophysical characteristics of this compound are crucial for its application as a fluorescent probe. The compound exhibits strong absorption in the visible spectrum, typically around 500 nm, with emission peaks near 520 nm. The high extinction coefficient and quantum yield make it suitable for use in fluorescence microscopy and imaging applications .

Mechanisms of Biological Activity

The biological activity of this compound primarily revolves around its function as a fluorescent probe . Its mechanisms include:

- Fluorescence Imaging : this compound is used to visualize cellular processes. It can be conjugated with biomolecules, allowing researchers to track interactions within live cells .

- Gamma Radiation Dosimetry : Research indicates that this compound can serve as a sensitive dosimeter for gamma radiation, showing an "off-on" fluorescence response upon exposure to gamma rays, making it valuable in radiation measurement applications .

Case Studies

-

Fluorescent Probe for EGFR Targeting :

A study investigated the conjugation of BODIPY derivatives with peptides targeting the epidermal growth factor receptor (EGFR). The conjugates demonstrated enhanced cellular uptake and specificity for cancer cells over-expressing EGFR, indicating potential for targeted cancer imaging . -

Gamma Dosimetry :

In a recent development, researchers created gamma dosimeters based on this compound that exhibited a dynamic range suitable for measuring absorbed doses in food irradiation processes. These dosimeters showed high sensitivity and reliability compared to traditional methods .

Comparative Analysis

To better understand the significance of this compound in biological applications, it is useful to compare it with other BODIPY derivatives:

| Compound Name | Absorption (nm) | Emission (nm) | Application Area |

|---|---|---|---|

| This compound | ~500 | ~520 | Fluorescent imaging, dosimetry |

| 8-(N,N-Dimethylanilino) Bodipy | ~490 | ~510 | Fluorescent sensing |

| BODIPY-FL | ~485 | ~525 | General fluorescence microscopy |

Research Findings

Recent investigations have highlighted several key findings regarding the biological activity of this compound:

- Cellular Uptake : Studies have shown that conjugates of this compound exhibit significantly higher cellular uptake (up to 90-fold increase compared to unmodified BODIPY), facilitating better imaging outcomes in cancer research .

- Low Cytotoxicity : The compound has been demonstrated to have low dark and photo-cytotoxic effects on cells, making it a safer option for in vivo studies .

Propiedades

IUPAC Name |

4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BF2N3/c1-11-9-13(3)24-18(11)17(15-5-7-16(23)8-6-15)19-12(2)10-14(4)25(19)20(24,21)22/h5-10H,23H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJKXDGIHNXYKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)N)C)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BF2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675620 |

Source

|

| Record name | {4-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]anilinato}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321895-93-6 |

Source

|

| Record name | {4-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]anilinato}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.